Synthesis of 3-Deoxy-3-fluoro-D-glucose-¹³C: An In-depth Technical Guide
Synthesis of 3-Deoxy-3-fluoro-D-glucose-¹³C: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-Deoxy-3-fluoro-D-glucose-¹³C. This isotopically labeled sugar analog is a valuable tool in metabolic research and drug development, allowing for the tracing of glucose uptake and metabolism in various biological systems. This document details the multi-step synthesis, including experimental protocols, quantitative data, and visual representations of the synthetic pathway and metabolic fate.
Introduction
3-Deoxy-3-fluoro-D-glucose (3-FDG) is a synthetic glucose analog where the hydroxyl group at the C-3 position is replaced by a fluorine atom. This modification allows it to be a substrate for glucose transporters and hexokinase, but its subsequent metabolism is altered. The introduction of a stable isotope, such as Carbon-13 (¹³C), at a specific position, typically C-1, enables its detection and quantification in biological systems using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This makes 3-Deoxy-3-fluoro-D-glucose-¹³C a powerful probe for studying glucose metabolism in both healthy and diseased states, with applications in oncology, neurology, and cardiology research.
This guide outlines a four-stage synthetic approach:
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Protection: D-[1-¹³C]glucose is protected using acetone (B3395972) to form 1,2:5,6-di-O-isopropylidene-α-D-[1-¹³C]glucofuranose.
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Epimerization: The protected D-glucose derivative is epimerized at the C-3 position to yield the D-allose configuration.
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Fluorination: The hydroxyl group at the C-3 position is replaced with fluorine using diethylaminosulfur trifluoride (DAST).
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Deprotection: The isopropylidene protecting groups are removed to yield the final product, 3-Deoxy-3-fluoro-D-glucose-¹³C.
Experimental Protocols
The following protocols are based on established methods for the synthesis of fluorinated sugars and the introduction of isotopic labels.
Stage 1: Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-[1-¹³C]glucofuranose
This procedure describes the protection of the hydroxyl groups of D-[1-¹³C]glucose using acetone.
Materials:
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D-[1-¹³C]glucose
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Anhydrous acetone
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Concentrated sulfuric acid
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Anhydrous sodium carbonate
Procedure:
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Suspend D-[1-¹³C]glucose in anhydrous acetone.
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Add concentrated sulfuric acid dropwise while stirring and maintaining the temperature at 10-15 °C.
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Continue stirring at room temperature for 24 hours.
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Neutralize the reaction mixture with anhydrous sodium carbonate and filter.
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Evaporate the filtrate to dryness.
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Dissolve the residue in dichloromethane and wash with water.
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Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate to yield the crude product.
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Purify the product by recrystallization from a suitable solvent system (e.g., cyclohexane).
Stage 2: Epimerization to 1,2:5,6-di-O-isopropylidene-α-D-[1-¹³C]allofuranose
This step involves the inversion of the stereochemistry at the C-3 position.
Materials:
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1,2:5,6-di-O-isopropylidene-α-D-[1-¹³C]glucofuranose
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Dimethyl sulfoxide (B87167) (DMSO)
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Acetic anhydride
Procedure:
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Dissolve 1,2:5,6-di-O-isopropylidene-α-D-[1-¹³C]glucofuranose in a mixture of DMSO and acetic anhydride.
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Heat the solution at 80-90 °C for several hours, monitoring the reaction by thin-layer chromatography (TLC).
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Upon completion, pour the reaction mixture into ice water and extract with ethyl acetate.
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Wash the organic layer with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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The resulting intermediate, a 3-keto derivative, is then reduced with a stereoselective reducing agent (e.g., sodium borohydride (B1222165) in ethanol) to yield the allose epimer.
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Purify the product by column chromatography on silica (B1680970) gel.
Stage 3: Fluorination to 3-Deoxy-3-fluoro-1,2:5,6-di-O-isopropylidene-α-D-[1-¹³C]glucofuranose
This key step introduces the fluorine atom at the C-3 position.[1]
Materials:
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1,2:5,6-di-O-isopropylidene-α-D-[1-¹³C]allofuranose
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Diethylaminosulfur trifluoride (DAST)
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Anhydrous dichloromethane
Procedure:
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Dissolve 1,2:5,6-di-O-isopropylidene-α-D-[1-¹³C]allofuranose in anhydrous dichloromethane under an inert atmosphere (e.g., argon).
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Cool the solution to -78 °C.
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Add DAST dropwise to the stirred solution.
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Allow the reaction to warm to room temperature and stir for 1-2 hours.
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Quench the reaction by slowly adding a saturated solution of sodium bicarbonate.
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Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
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Filter and concentrate the solution under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Stage 4: Deprotection to 3-Deoxy-3-fluoro-D-[1-¹³C]glucose
The final step removes the protecting groups to yield the target molecule.
Materials:
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3-Deoxy-3-fluoro-1,2:5,6-di-O-isopropylidene-α-D-[1-¹³C]glucofuranose
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Aqueous trifluoroacetic acid (TFA) or a strong acid resin (e.g., Dowex 50W-X8)
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Methanol (B129727) or water
Procedure:
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Dissolve the protected fluorinated sugar in an aqueous solution of trifluoroacetic acid (e.g., 50-90%).
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Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
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Alternatively, the deprotection can be carried out using a strong acid ion-exchange resin in an aqueous methanol solution.
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After completion, neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate) or by filtering off the resin.
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Evaporate the solvent under reduced pressure.
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Purify the final product by column chromatography on silica gel or by recrystallization.
Data Presentation
The following tables summarize the expected quantitative data for each stage of the synthesis. Yields are indicative and may vary based on specific reaction conditions and scale.
Table 1: Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-[1-¹³C]glucofuranose
| Parameter | Value |
| Starting Material | D-[1-¹³C]glucose |
| Key Reagents | Acetone, H₂SO₄ |
| Reaction Time | 24 hours |
| Temperature | 10-15 °C to Room Temp. |
| Typical Yield | 70-85% |
Table 2: Epimerization to 1,2:5,6-di-O-isopropylidene-α-D-[1-¹³C]allofuranose
| Parameter | Value |
| Starting Material | 1,2:5,6-di-O-isopropylidene-α-D-[1-¹³C]glucofuranose |
| Key Reagents | DMSO, Acetic Anhydride, NaBH₄ |
| Reaction Time | Several hours |
| Temperature | 80-90 °C |
| Typical Yield | 50-60% |
Table 3: Fluorination to 3-Deoxy-3-fluoro-1,2:5,6-di-O-isopropylidene-α-D-[1-¹³C]glucofuranose
| Parameter | Value |
| Starting Material | 1,2:5,6-di-O-isopropylidene-α-D-[1-¹³C]allofuranose |
| Key Reagent | Diethylaminosulfur trifluoride (DAST) |
| Reaction Time | 1-2 hours |
| Temperature | -78 °C to Room Temp. |
| Typical Yield | 60-70%[1] |
Table 4: Deprotection to 3-Deoxy-3-fluoro-D-[1-¹³C]glucose
| Parameter | Value |
| Starting Material | 3-Deoxy-3-fluoro-1,2:5,6-di-O-isopropylidene-α-D-[1-¹³C]glucofuranose |
| Key Reagents | Aqueous Trifluoroacetic Acid or Dowex 50W-X8 |
| Reaction Time | 1-2 hours |
| Temperature | Room Temperature |
| Typical Yield | 85-95% |
Mandatory Visualizations
Synthetic Workflow
The following diagram illustrates the overall synthetic workflow for the preparation of 3-Deoxy-3-fluoro-D-glucose-¹³C.
Caption: Synthetic workflow for 3-Deoxy-3-fluoro-D-glucose-¹³C.
Metabolic Pathway of 3-Deoxy-3-fluoro-D-glucose
Once administered, 3-Deoxy-3-fluoro-D-glucose is transported into cells and undergoes initial metabolic steps similar to glucose. However, its metabolism diverges due to the presence of the fluorine atom.
Caption: Metabolic fate of 3-Deoxy-3-fluoro-D-glucose.
